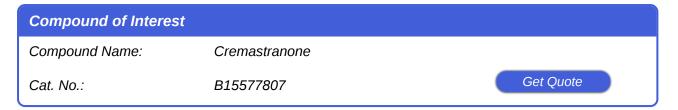


Cremastranone and Its Derivatives: A Comparative Analysis of Anti-Cancer Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremastranone, a naturally occurring homoisoflavanone, and its synthetic derivatives have emerged as a promising class of compounds in oncology research.[1] Possessing potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties, these molecules have demonstrated significant therapeutic potential across various cancer models.[1] This guide provides a comprehensive comparative analysis of the effects of Cremastranone and its key synthetic analogues on different cancer types, with a focus on their mechanisms of action, supported by experimental data.

Quantitative Analysis of Cytotoxicity

The anti-proliferative activity of **Cremastranone** derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic potency.

Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines



Compound/De rivative	HCT116 (μM)	LoVo (μM)	Alternative (5- Fluorouracil) (µM)	Alternative (Oxaliplatin) (μΜ)
SH-19027	0.057[2]	0.048[2]	~2.5-5[3]	~1-10[3]
SHA-035	0.042[2]	0.035[2]	~2.5-5[3]	~1-10[3]

Table 2: Comparative IC50 Values in Breast Cancer Cell Lines

Compound/Derivati ve	T47D (μM)	ZR-75-1 (μM)	Alternative (Doxorubicin) (μΜ)
SH-17059	~0.1[2]	~0.1[2]	~0.05-1[3]
SH-19021	~0.1[2]	~0.1[2]	~0.05-1[3]
SH-19027	> 1[2]	> 1[2]	~0.05-1[3]
SHA-035	> 1[2]	> 1[2]	~0.05-1[3]

Table 3: Comparative IC50 Values in Other Cancer Cell Lines



Compound/ Derivative	Cell Line	Cancer Type	IC50 (μM)	Alternative (Cisplatin) (µM)	Alternative (Doxorubici n) (µM)
Cremastrano ne Derivative	A549[4]	Lung Cancer	45.19 ± 1.704 μg/mL	~10-50[5]	~0.1-1[6][7]
Cremastrano ne Derivative	NCI-H460	Lung Cancer	Not explicitly found	~2-10[8]	Not explicitly found
Cremastrano ne Derivative	PC-3	Prostate Cancer	Not explicitly found	~5-20[9]	~1-5[10]
Cremastrano ne Derivative	DU145	Prostate Cancer	Not explicitly found	>200[11]	Not explicitly found
Cremastrano ne Derivative	K562	Leukemia	Not explicitly found	~1-5[9]	~0.01-0.1[12]
Cremastrano ne Derivative	MOLT-4	Leukemia	Not explicitly found	Not explicitly found	Not explicitly found

Mechanisms of Action: A Dichotomy in Cell Death Induction

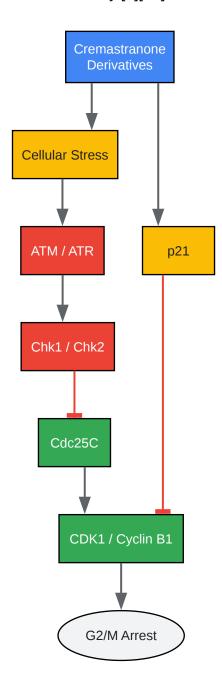
Cremastranone and its derivatives exhibit distinct mechanisms of action depending on the cancer type, primarily revolving around cell cycle arrest and the induction of programmed cell death.

G2/M Cell Cycle Arrest

A hallmark of **Cremastranone**'s action is the induction of cell cycle arrest at the G2/M transition phase in both colorectal and breast cancer cells.[1] This is achieved through the modulation of key cell cycle regulatory proteins. Evidence suggests the involvement of the canonical DNA damage response pathway, potentially initiated by cellular stress.[1] This leads to the activation of the ATM/ATR signaling cascade, which in turn activates downstream checkpoint kinases Chk1 and Chk2.[1] These kinases then phosphorylate and inhibit Cdc25C, preventing the activation of the Cyclin B1/CDK1 complex, which is essential for mitotic entry.[1] Furthermore,



Cremastranone derivatives have been shown to upregulate the cyclin-dependent kinase inhibitor p21, which further inhibits CDK1 activity.[2][13]



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Cremastranone-induced G2/M cell cycle arrest pathway.

Induction of Programmed Cell Death

Interestingly, the mode of programmed cell death induced by **Cremastranone** derivatives differs between colorectal and breast cancer cells.

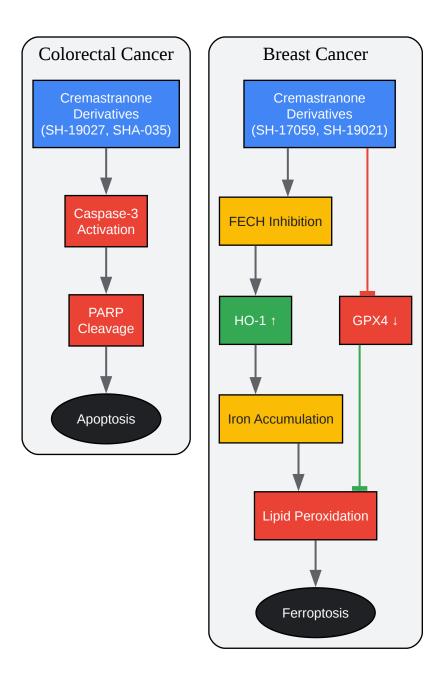




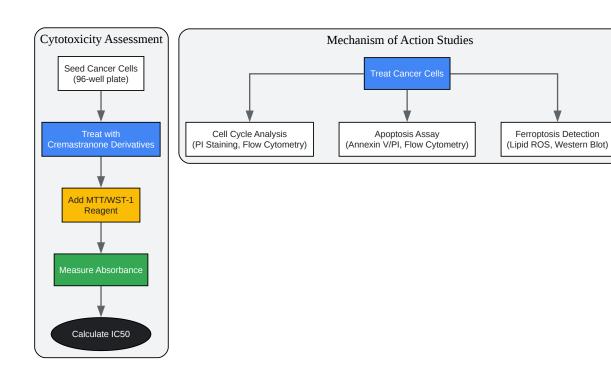


- Apoptosis in Colorectal Cancer: In colorectal cancer cell lines such as HCT116 and LoVo, synthetic derivatives like SH-19027 and SHA-035 induce caspase-dependent apoptosis.[13]
 This is evidenced by an increase in the apoptotic cell population and the cleavage of caspase-3 and PARP.[4]
- Ferroptosis in Breast Cancer: In contrast, in human breast cancer cells (T47D and ZR-75-1), derivatives such as SH-17059 and SH-19021 trigger a caspase-independent form of cell death with the hallmarks of ferroptosis.[13][14] This process is characterized by iron-dependent accumulation of lipid peroxides.[2] The proposed mechanism involves the inhibition of ferrochelatase (FECH), the final enzyme in the heme biosynthesis pathway.[1] This leads to an upregulation of heme oxygenase-1 (HO-1), resulting in iron accumulation, and a downregulation of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[13]









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